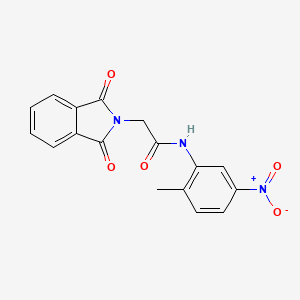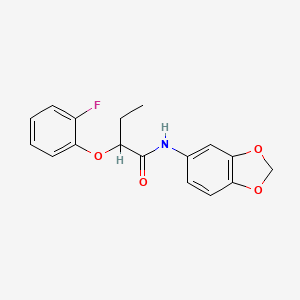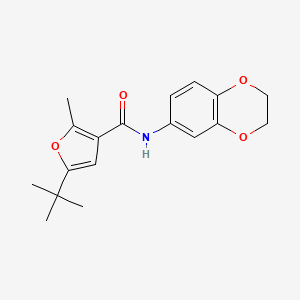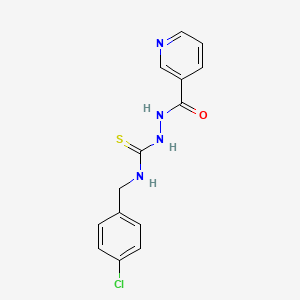![molecular formula C20H18FNO3 B5504737 2-(4-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5504737.png)
2-(4-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as azetidine derivatives and their precursors, has been detailed in scientific studies. For instance, Doll et al. (1999) elaborated on the synthesis of a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, highlighting the methodology and efficiency of creating complex molecules involving fluorination and protective group strategies (Doll et al., 1999). Similarly, Matsunaga et al. (1983) discussed the enantioselective synthesis of azetidinones from D-glyceraldehyde acetonide, presenting a framework for generating stereochemically rich azetidine-based structures (Matsunaga et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds closely related to the specified azetidine has been analyzed through techniques such as X-ray diffraction and NMR spectroscopy. Choi et al. (2010) provided insights into the molecular geometry and intermolecular interactions of a similar benzofuran derivative, emphasizing the importance of structural analysis in understanding compound behavior (Choi et al., 2010).
Chemical Reactions and Properties
The reactivity of azetidine derivatives and related compounds has been a focus of several studies. Verniest et al. (2007) explored the synthesis and reactivity of fluorinated aziridines, revealing how the presence of fluorine atoms affects the chemical behavior and potential transformations of these molecules (Verniest et al., 2007). This research underlines the versatility and reactivity of azetidine and its fluorinated derivatives in chemical syntheses.
Physical Properties Analysis
The physical properties of azetidine derivatives, including their crystalline structure and hydrogen bonding patterns, have been extensively studied. For example, the work by Gluziński et al. (1991) on the X-ray structural investigation of a related azetidinone compound offers valuable data on the solid-state arrangement and molecular interactions within crystals, contributing to a better understanding of the compound's physical characteristics (Gluziński et al., 1991).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of azetidine and benzofuran derivatives have been the subject of various studies. The research by Halim and Ibrahim (2022) into the synthesis, spectral analysis, and quantum studies of a novel benzofuran-pyrazolo[3,4-b] pyridine compound sheds light on the chemical behavior, electronic structure, and potential applications of these types of molecules (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
S1P1 Receptor Agonists
Research by Saha et al. (2011) indicates that derivatives of benzofuran, similar in structure to 2-(4-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine, are potent S1P1 receptor agonists. These compounds have shown efficacy in models of relapsing multiple sclerosis, suggesting potential therapeutic applications in neurodegenerative diseases (Saha et al., 2011).
Solvatochromic Probes
Liu et al. (2016) discussed the development of fluorescent derivatives with solvatochromic properties, where azetidine is used as an electron-donating unit. These compounds demonstrate exceptional capabilities in distinguishing organic liquids and could be useful in chemical and environmental analysis (Liu et al., 2016).
Cholesterol Absorption Inhibition
Rosenblum et al. (1998) explored compounds structurally related to 2-(4-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine for their ability to inhibit cholesterol absorption. This research could have implications for the treatment of hypercholesterolemia and related cardiovascular diseases (Rosenblum et al., 1998).
Orexin Receptor Antagonism
Research involving N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a molecule with a similar structure, as an orexin receptor antagonist highlights potential applications in treating insomnia and possibly other sleep disorders (Renzulli et al., 2011).
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)azetidin-1-yl]-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-12-16-8-7-15(24-2)11-18(16)25-19(12)20(23)22-10-9-17(22)13-3-5-14(21)6-4-13/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGYLINPKZDUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)

![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)
![4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504674.png)
![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)

![N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)
![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)